molecular formula C10H16O4 B177103 1,4-Dioxaspiro[4.5]decane-8-acetic acid CAS No. 134136-04-2

1,4-Dioxaspiro[4.5]decane-8-acetic acid

Cat. No. B177103
M. Wt: 200.23 g/mol
InChI Key: RDZCSTLPRXANJV-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a chemical compound with the molecular formula C10H16O4 . It is a useful bifunctional synthetic intermediate that has been widely used in synthesizing organic chemicals, such as pharmaceutical intermediates, liquid crystals, and insecticides .


Synthesis Analysis

The synthesis of 1,4-Dioxaspiro[4.5]decane-8-acetic acid involves the use of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane as a raw material. The compound is synthesized via selective deketalization in an acidic solution . Acetic acid (HAc) is selected as the catalyst after comparing the catalytic effects of different acids .


Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decane-8-acetic acid is characterized by IR and 1HNMR . The compound has a molecular weight of 142.20 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 1,4-Dioxaspiro[4.5]decane-8-acetic acid are characterized by a highly chemoselective reaction observed in the presence of all N-nucleophiles .


Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decane-8-acetic acid is a clear colorless to yellowish liquid . It has a molecular weight of 142.20 g/mol . The compound has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Safety And Hazards

Safety precautions for handling 1,4-Dioxaspiro[4.5]decane-8-acetic acid include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

Future Directions

The future directions for the use of 1,4-Dioxaspiro[4.5]decane-8-acetic acid could involve its use in the synthesis of novel compounds, given its utility as a bifunctional synthetic intermediate .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZCSTLPRXANJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568205
Record name (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid

CAS RN

134136-04-2
Record name (1,4-Dioxaspiro[4.5]decan-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl 1,4-dioxaspiro[4,5]decane-8-acetate (50.0 g) in 50 mL of 4.8N sodium hydroxide solution and 400 mL of ethanol is refluxed under nitrogen for 2 hours. The mixture is concentrated in vacuo to remove the ethanol. The residue is acidified with a saturated sodium biphosphate solution and the mixture is extracted with ethyl acetate (2×300 mL). The organic extract is dried over magnesium sulfate, and evaporated in vacuo to give an oily solid which is triturated with hexane and filtered to give 38.25 g of the title compound as a white solid; mp 110°-113° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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